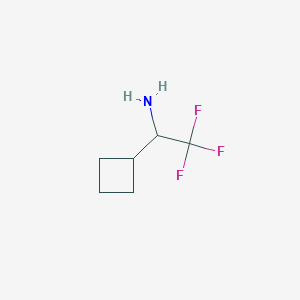

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine

Descripción general

Descripción

“1-Cyclobutyl-2,2,2-trifluoroethan-1-amine” is a chemical compound with the CAS Number: 2055390-11-7 . It has a molecular weight of 189.61 . The IUPAC name is 1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride .

Physical and Chemical Properties The compound is a powder at room temperature . It’s also available in a pale-yellow to yellow-brown solid form .

Aplicaciones Científicas De Investigación

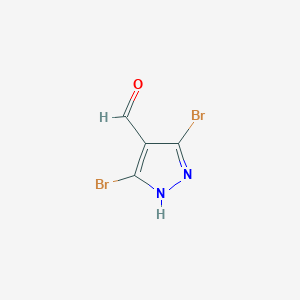

Intramolecular Amination of Nonclassical Cyclopropylmethyl Cation

Research by Skvorcova, Grigorjeva, and Jirgensons (2017) explored the production of 1-amino-1-hydroxymethylcyclobutane derivatives through intramolecular amination. This process, utilizing bis(trichloroacetimidoyloxymethyl)cyclopropanes, results in cyclobutyl carbenium ion, which undergoes amination with high diastereoselectivity, producing trans-cyclobutane derivatives (M. Skvorcova, L. Grigorjeva, & A. Jirgensons, 2017).

Oxidative Amination and Cyclization Cascade

Pan, Wei, and Shi (2017) described a Rh(II)-catalyzed oxidative amination and cyclization cascade of 1-(arylethynyl)cycloalkyl)methyl sulfamates. This process is significant for forming cyclobutane-fused heterocycles, demonstrating the versatility of cyclobutyl structures in creating complex molecules (D. Pan, Yin Wei, & M. Shi, 2017).

Synthesis of N,N-Dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine Derivatives

In 2012, Shajari, Kazemizadeh, and Ramazani demonstrated an efficient one-pot synthesis of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives. Their method highlights the utility of cyclobutyl structures in multi-component chemical synthesis under neutral conditions (N. Shajari, R. A. Kazemizadeh, & A. Ramazani, 2012).

Diastereo- and Enantioselective CuH-Catalyzed Hydroamination

Feng, Hao, Liu, and Buchwald (2019, 2020) researched the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of 1-substituted cyclobutenes. This method is pivotal for creating biologically active compounds with multiple stereocenters and substituents (Shengyu Feng, Hua Hao, P. Liu, & S. Buchwald, 2019, 2020).

Ru/Nb2O5 Catalysts for Ketone Reductive Amination

In 2019, Guo, Tong, Liu, Guo, and Wang explored the use of Ru/Nb2O5 catalysts in the reductive amination of ketones, particularly cyclopentanone. This research is essential in the production of cyclopentylamine, which has applications in pharmaceuticals and cosmetics (Wanjun Guo, Tao Tong, X. Liu, Yong Guo, & Yanqin Wang, 2019).

Green Three-Component Desulfurization and Deamination Condensation

A study by Guo, Liu, Deng, Mei, Zou, Zhong, Zhuo, Fan, and Zheng (2021) reported on a metal- and oxidant-free green three-component approach for synthesizing fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly method highlights the importance of cyclobutyl structures in sustainable chemistry (Wei Guo et al., 2021).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the trifluoromethyl group in the compound can strongly attract electrons and has lipophilic properties , which may influence its interaction with biological targets.

Result of Action

The molecular and cellular effects of 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

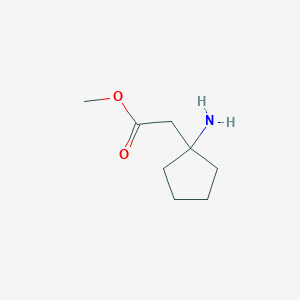

1-cyclobutyl-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5(10)4-2-1-3-4/h4-5H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAOKYBECWRFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

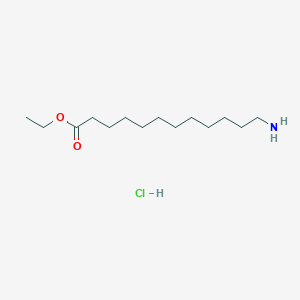

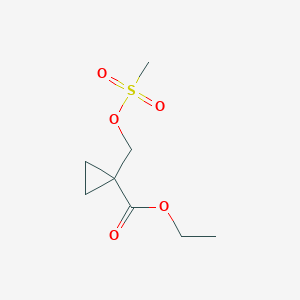

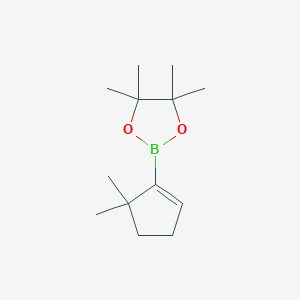

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B1426192.png)

![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)